molecular formula C20H25ClN2O3S B5185369 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5185369
M. Wt: 408.9 g/mol
InChI Key: CICGXUFYWVAXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific proteins involved in cancer cell growth and survival.

Mechanism of Action

3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide inhibits the activity of several protein kinases by binding to the ATP-binding site of these enzymes. This prevents the transfer of phosphate groups from ATP to downstream targets, thereby blocking the signaling pathways that promote cancer cell growth and survival. 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to selectively target cancer cells while sparing normal cells, which may reduce the risk of side effects.
Biochemical and physiological effects:
3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a key role in programmed cell death. It also inhibits the proliferation of cancer cells by blocking the cell cycle at various stages. 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its potent and selective activity against cancer cells. This allows researchers to study the effects of inhibiting specific protein kinases on cancer cell growth and survival. However, one limitation of using 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide is its high cost and limited availability, which may restrict its use in certain research settings.

Future Directions

There are several future directions for the development of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide and related compounds. One area of focus is the identification of biomarkers that can predict response to treatment with 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide. Another area of focus is the development of combination therapies that can enhance the antitumor activity of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in various types of cancer.

Synthesis Methods

The synthesis of 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, starting with the reaction of 3-chloro-4-hydroxybenzamide with 2-methoxyethylamine to form the corresponding amide. This intermediate is then reacted with 1-(2-thienylmethyl)-4-piperidinol in the presence of a coupling reagent to produce 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and AKT. Preclinical studies have demonstrated that 3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has potent antitumor activity and can induce apoptosis in cancer cells.

properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-25-11-8-22-20(24)15-4-5-19(18(21)13-15)26-16-6-9-23(10-7-16)14-17-3-2-12-27-17/h2-5,12-13,16H,6-11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICGXUFYWVAXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

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